Decahydroisoquinolin-8a-ol hydrochloride
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Overview
Description
Decahydroisoquinolin-8a-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.70 g/mol . It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-8a-ol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The resulting decahydroisoquinoline is then subjected to hydroxylation to introduce the hydroxyl group at the 8a position. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-8a-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in decahydroisoquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Decahydroisoquinolin-8a-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decahydroisoquinolin-8a-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8a position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Decahydroisoquinolin-8a-ol hydrochloride can be compared with other similar compounds such as:
Decahydroisoquinoline: Lacks the hydroxyl group, resulting in different chemical and biological properties.
Octahydroisoquinoline: Has fewer hydrogen atoms, leading to variations in reactivity and stability.
Hydroxyisoquinoline: Contains a hydroxyl group but differs in the position and overall structure.
The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to form stable hydrochloride salts, which enhances its solubility and usability in various applications .
Properties
Molecular Formula |
C9H18ClNO |
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Molecular Weight |
191.70 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-5-2-1-3-8(9)4-6-10-7-9;/h8,10-11H,1-7H2;1H |
InChI Key |
YQKNHVXVYOASHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNCCC2C1)O.Cl |
Origin of Product |
United States |
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